
3-(((2-(6-((1E,3E,5E,7E)-2,6-Dimethyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octa-1,3,5,7-tetraen-1-yl)-4-((1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-1,3,5-trien-1-yl)pyridin-1(2H)-yl)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dipalmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(((2-(6-((1E,3E,5E,7E)-2,6-Dimethyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octa-1,3,5,7-tetraen-1-yl)-4-((1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-1,3,5-trien-1-yl)pyridin-1(2H)-yl)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dipalmitate” is a complex organic molecule. It features multiple functional groups and a highly intricate structure, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the core structure: This might involve cyclization reactions, aldol condensations, or other carbon-carbon bond-forming reactions.
Functional group modifications: Introduction of specific functional groups such as hydroxyl, phosphoryl, and ether groups.
Final assembly: Coupling reactions to attach the dipalmitate moiety.
Industrial Production Methods
Industrial production would likely involve:
Optimization of reaction conditions: To maximize yield and purity.
Scale-up processes: Using larger reactors and continuous flow techniques.
Purification steps: Including crystallization, distillation, and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexene rings.
Reduction: Reduction reactions could target the double bonds in the tetraene and triene systems.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at the pyridine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Including halogens, acids, or bases.
Major Products
The major products would depend on the specific reactions but could include:
Oxidized derivatives: With additional hydroxyl or carbonyl groups.
Reduced derivatives: With fewer double bonds.
Substituted derivatives: With new functional groups replacing hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of complex molecules: As a building block or intermediate.
Study of reaction mechanisms: Due to its multiple reactive sites.
Biology
Biological assays: To test its activity in various biological systems.
Drug development: Potential use as a lead compound for pharmaceuticals.
Medicine
Therapeutic applications: Investigating its potential as a treatment for specific diseases.
Diagnostic tools: Using labeled versions for imaging studies.
Industry
Material science: As a component in the development of new materials.
Agriculture: Potential use as a pesticide or growth regulator.
Wirkmechanismus
The mechanism of action would involve:
Molecular targets: Such as enzymes, receptors, or nucleic acids.
Pathways: Including signal transduction pathways, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Retinoids: Due to the presence of similar tetraene and triene systems.
Phospholipids: Because of the dipalmitate moiety.
Pyridine derivatives: Sharing the pyridine ring structure.
Uniqueness
Complexity: The combination of multiple functional groups and structural motifs.
Reactivity: The presence of multiple reactive sites allows for diverse chemical transformations.
Applications: Its potential use in various fields makes it a unique compound of interest.
Eigenschaften
Molekularformel |
C77H126NO8P |
|---|---|
Molekulargewicht |
1224.8 g/mol |
IUPAC-Name |
[3-[2-[6-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]-2H-pyridin-1-yl]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C77H126NO8P/c1-12-14-16-18-20-22-24-26-28-30-32-34-36-48-74(79)83-62-71(86-75(80)49-37-35-33-31-29-27-25-23-21-19-17-15-13-2)63-85-87(81,82)84-59-58-78-57-54-69(47-39-43-65(4)51-53-73-68(7)46-41-56-77(73,10)11)61-70(78)60-66(5)44-38-42-64(3)50-52-72-67(6)45-40-55-76(72,8)9/h38-39,42-44,47,50-54,60-61,71H,12-37,40-41,45-46,48-49,55-59,62-63H2,1-11H3,(H,81,82)/b44-38+,47-39+,52-50+,53-51+,64-42+,65-43+,66-60+ |
InChI-Schlüssel |
OMIYJKJIARWDEM-IESNROCXSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN1CC=C(C=C1/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C)/C=C/C=C(\C)/C=C/C3=C(CCCC3(C)C)C)OC(=O)CCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN1CC=C(C=C1C=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)OC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



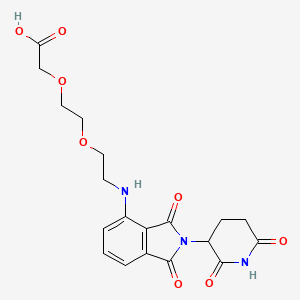
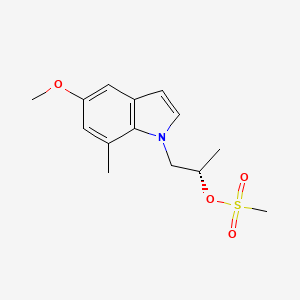
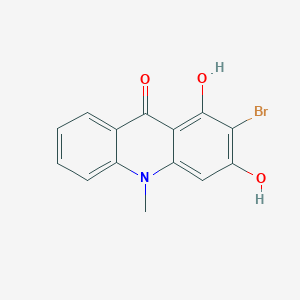
![Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B12934014.png)
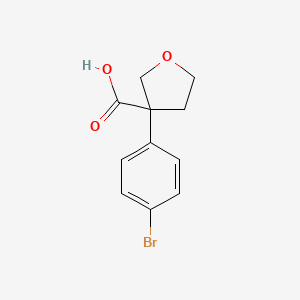
![4-[(E)-[3-(2-fluoroanilino)-4-oxonaphthalen-1-ylidene]amino]sulfonylbenzoic acid](/img/structure/B12934028.png)
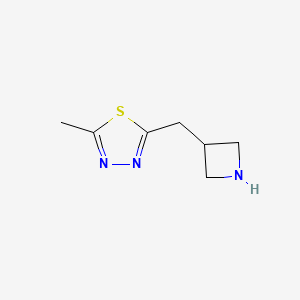
![5,12-Bis(6-methoxynaphthalen-2-yl)-5,12-dihydrobenzo[b]phenazine](/img/structure/B12934045.png)
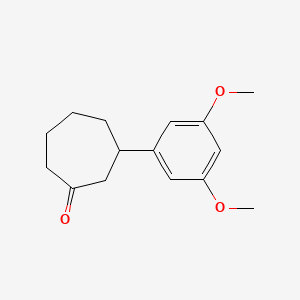

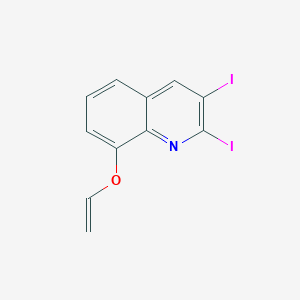
![[(4,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B12934063.png)
![tert-Butyl (3-hydroxy-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B12934069.png)
